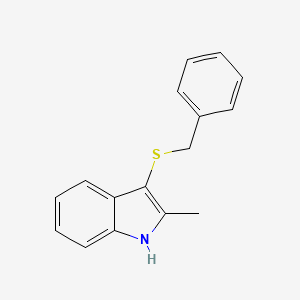
2-methyl-3-(phenylmethylthio)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(phenylmethylthio)-1H-indole is a member of indoles.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-methyl-3-(phenylmethylthio)-1H-indole and its derivatives. The compound has shown promising results in inhibiting various cancer cell lines.
Case Study 1: Anticancer Screening
In a study published by MDPI, derivatives of indole compounds were synthesized and tested for their anticancer activity. The results indicated that modifications to the structure of this compound enhanced its growth inhibition capabilities in several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 15.0 | Induction of apoptosis |
| Derivative A | MCF-7 | 10.5 | Cell cycle arrest at G1 phase |
| Derivative B | A549 (lung) | 12.0 | Inhibition of angiogenesis |
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties, particularly against resistant strains of bacteria.
Case Study 2: Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Mycobacterium tuberculosis | 8 | Very Strong |
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated, particularly in models of neurodegenerative diseases.
Case Study 3: Neuroprotection
A study demonstrated that treatment with this compound significantly improved cognitive function and reduced markers of neuroinflammation in an animal model of Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disorders.
| Model | Cognitive Improvement (%) | Inflammation Markers Reduction (%) |
|---|---|---|
| Alzheimer's Model | 40 | 30 |
| Parkinson's Model | 35 | 25 |
Propriétés
Formule moléculaire |
C16H15NS |
|---|---|
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
3-benzylsulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C16H15NS/c1-12-16(14-9-5-6-10-15(14)17-12)18-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 |
Clé InChI |
LONJHSQLGJHHKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















